molecular formula C8H10O B121267 2,4-Dimethylphenol-3,5,6-d3 CAS No. 93951-75-8

2,4-Dimethylphenol-3,5,6-d3

Cat. No. B121267
CAS RN: 93951-75-8
M. Wt: 125.18 g/mol
InChI Key: KUFFULVDNCHOFZ-QGZYMEECSA-N
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Description

Synthesis Analysis

The synthesis of dimethylphenol derivatives is not explicitly detailed for "2,4-Dimethylphenol-3,5,6-d3," but related compounds have been synthesized using various methods. For instance, a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was described for the synthesis of a dichlorophenyl derivative . This approach highlights a green and economical method that could potentially be adapted for the synthesis of "2,4-Dimethylphenol-3,5,6-d3."

Molecular Structure Analysis

Molecular structure and computational studies have been performed on dimethylphenol derivatives using density functional theory (DFT) calculations and single-crystal X-ray diffraction . These studies provide detailed information on molecular geometry, intramolecular hydrogen bonding, and tautomeric stability, which are crucial for understanding the behavior of "2,4-Dimethylphenol-3,5,6-d3."

Chemical Reactions Analysis

The chemical reactivity of dimethylphenol derivatives has been explored through various computational methods. For example, the molecular electrostatic potential (MEP) analysis indicates the most reactive sites for electrophilic and nucleophilic attacks . These studies can shed light on the potential chemical reactions that "2,4-Dimethylphenol-3,5,6-d3" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylphenol derivatives have been investigated, including their nonlinear optical (NLO) properties, thermodynamic properties, and solvation effects . These properties are essential for predicting the behavior of "2,4-Dimethylphenol-3,5,6-d3" in various environments and applications.

Relevant Case Studies

While there are no direct case studies on "2,4-Dimethylphenol-3,5,6-d3," the provided papers discuss related compounds that have potential applications in antitumor agents and as photoremovable protecting groups for carboxylic acids . These applications demonstrate the versatility and importance of dimethylphenol derivatives in scientific research and potential industrial applications.

Scientific Research Applications

Catalysis and Synthesis

  • Synthesis of Plastics : 2,6-DMP is an important product in the plastics industry, synthesized through phenol methylation. It's particularly notable for its application in fluidized bed iron-chromium catalyst systems, showing over 90% phenol conversion and high selectivity for 2,6-DMP synthesis (Żukowski et al., 2014).
  • Copper-Catalyzed Reactions : Copper-catalyzed oxidative phenol coupling reactions involving 2,6-DMP have been studied, showing potential for efficient synthesis of compounds like 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol (Boldron et al., 2005).

Environmental and Biological Applications

  • Biodegradation : Mycobacterium neoaurum B5-4 has been identified as a bacterium capable of degrading 2,6-DMP, an environmental pollutant, suggesting potential applications in bioremediation (Ji et al., 2019).
  • Atmospheric Degradation : The atmospheric oxidative degradation of dimethylphenol isomers, including 2,6-DMP, has been examined to understand their impact on autoignition and combustion processes in the atmosphere (Sandhiya et al., 2013).

Electrochemical and Analytical Applications

  • Electrochemical Degradation : Studies on the electrochemical degradation of dimethylphenol isomers show significant insights into their environmental impact and degradation kinetics (Zhou et al., 2021).
  • Voltammetry Analysis : Electroanalytical methods have been developed for the oxidation of 2,4-DMP, demonstrating its potential in analytical chemistry (Fernández et al., 1992).

Polymer Synthesis

  • Polymerization Catalysts : Research on aromatic amine ligand/Copper(I) chloride catalyst systems for polymerizing 2,6-DMP suggests significant advancements in polymer synthesis (Kim et al., 2018).

Safety And Hazards

The safety data sheets of similar compounds indicate that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause acute oral and dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2,3,5-trideuterio-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFULVDNCHOFZ-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584457
Record name 2,4-Dimethyl(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenol-3,5,6-d3

CAS RN

93951-75-8
Record name 2,4-Dimethyl(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-75-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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